![molecular formula C8H15FN2 B1531548 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2097995-92-9](/img/structure/B1531548.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
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Overview
Description
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine, also known as FABOM, is an organic compound with a unique structure and a wide range of applications. FABOM is a member of the bicyclic amine class of compounds, which are characterized by their ring-like structure and the presence of an amine group. FABOM has been studied extensively for its potential applications in medicinal chemistry, materials science, and other fields.
Scientific Research Applications
Comprehensive Analysis of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine Applications
Synthesis of Tropane Alkaloids: The compound’s structure is pivotal in the synthesis of tropane alkaloids , which are a class of chemicals with various biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, has garnered significant attention for its potential in creating stereoselective compounds .
Nematicidal Activity: Derivatives of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine have been explored for their nematicidal properties . These compounds have shown promising results against pinewood nematodes and root-knot nematodes, indicating potential as environmentally friendly and efficient nematicides .
Neurotransmitter Research: The compound’s similarity to structures that interact with serotonin (5-HT) receptors makes it a candidate for research into neurotransmitter activity. This could have implications for understanding various physiological activities and behaviors influenced by serotonin .
Development of New Pesticides: Given its nematicidal activity, there is potential for the compound to be used in the development of new pesticides . Its efficacy against nematodes suggests it could be part of a new class of less toxic, more environmentally friendly pesticides .
properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-8(5-10)3-6-1-2-7(4-8)11-6/h6-7,11H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHJYPZVUZFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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